

# Sutidiazine: A Technical Whitepaper on a Novel Triaminopyrimidine Antimalarial

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Sutidiazine** (also known as ZY-19489, MMV253, and AZ13721412) is a clinical-stage antimalarial compound belonging to the novel triaminopyrimidine (TAP) class.[1][2] Identified through phenotypic screening against Plasmodium falciparum, **Sutidiazine** exhibits potent activity against asexual blood stages of the parasite.[3][4] Its mechanism of action is linked to the inhibition of the parasite's V-type proton ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis.[3][5] This document provides a comprehensive technical overview of **Sutidiazine**, including its biochemical properties, synthesis, mechanism of action, and pre-clinical and clinical data, intended to inform further research and development efforts.

## **Compound Profile**

**Sutidiazine** is a synthetic organic compound with the following key characteristics.



| Property          | Value                                                                                                                                      | Source |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 2-N-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine | [6]    |
| Molecular Formula | C24H32FN9                                                                                                                                  | [6]    |
| Molecular Weight  | 465.57 g/mol                                                                                                                               | [7]    |
| CAS Number        | 1821293-40-6                                                                                                                               | [6]    |
| Compound Class    | Triaminopyrimidine (TAP)                                                                                                                   | [1][2] |

# In Vitro and In Vivo Efficacy

**Sutidiazine** has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, as well as efficacy in a murine malaria model.

Table 2.1: In Vitro Activity of **Sutidiazine** against Plasmodium falciparum

| Strain                                           | IC50 (nM)                 | Assay Type    | Source |
|--------------------------------------------------|---------------------------|---------------|--------|
| P. falciparum (sexual blood stage)               | 9                         | Not Specified | [8]    |
| P. falciparum 3D7<br>(chloroquine-<br>sensitive) | Not specified, but active | SYBR Green I  | [9]    |
| P. falciparum Dd2<br>(chloroquine-resistant)     | Not specified, but active | SYBR Green I  | [9]    |

Table 2.2: In Vivo Efficacy of **Sutidiazine** in a Murine Malaria Model



| Model                     | Parameter | Value     | Source |
|---------------------------|-----------|-----------|--------|
| P. berghei infected mouse | ED99      | <30 mg/kg | [3][8] |

### **Pharmacokinetics**

A first-in-human, randomized, placebo-controlled, double-blind, single ascending dose study has provided initial pharmacokinetic data for **Sutidiazine** in healthy volunteers.[4][10]

Table 3.1: Human Pharmacokinetic Parameters of **Sutidiazine** (ZY-19489)

| Parameter                                   | Value           | Conditions                                         | Source |
|---------------------------------------------|-----------------|----------------------------------------------------|--------|
| Time to Maximum Plasma Concentration (Tmax) | 5-9 hours       | Single ascending dose                              | [4]    |
| Elimination Half-life (t1/2)                | 50-97 hours     | Single ascending dose                              | [4]    |
| Predicted Human<br>Half-life                | 36 hours        | -                                                  | [3]    |
| Parasite Clearance<br>Half-life             | 6.6 - 7.1 hours | Volunteer infection<br>study (200-900 mg<br>doses) | [10]   |

#### **Mechanism of Action**

Whole-genome sequencing of resistant P. falciparum mutants has implicated the vacuolar ATP synthase (V-type ATPase) as a primary target of **Sutidiazine**.[3] Inhibition of this proton pump disrupts pH homeostasis within the parasite, leading to its death.[5][11]





Click to download full resolution via product page

Proposed mechanism of action for **Sutidiazine**.



## **Synthesis**

The synthesis of **Sutidiazine** has been described as a multi-step process. A generalized synthetic workflow is outlined below.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. mmv.org [mmv.org]
- 3. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study | Medicines for Malaria Venture [mmv.org]
- 5. Functionality of the V-type ATPase during asexual growth and development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review | Semantic Scholar [semanticscholar.org]



- 8. ZY-19489 | Antimalarial | Probechem Biochemicals [probechem.com]
- 9. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- To cite this document: BenchChem. [Sutidiazine: A Technical Whitepaper on a Novel Triaminopyrimidine Antimalarial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788896#sutidiazine-class-of-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com